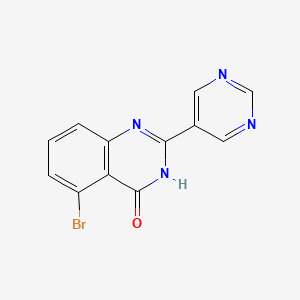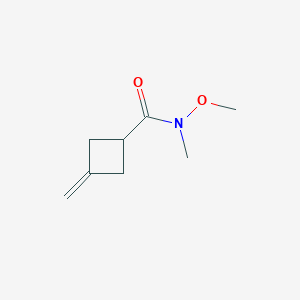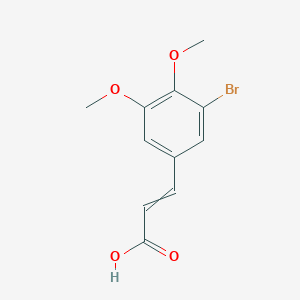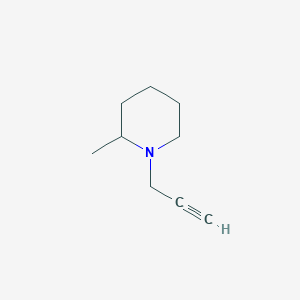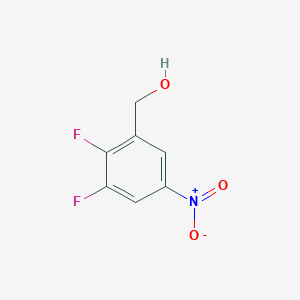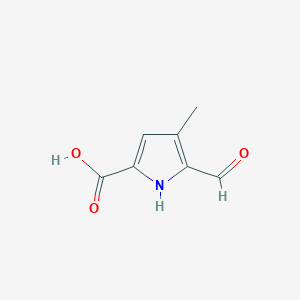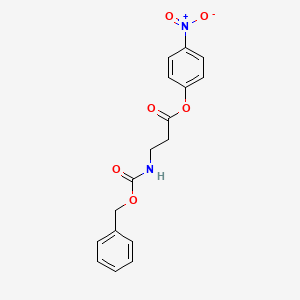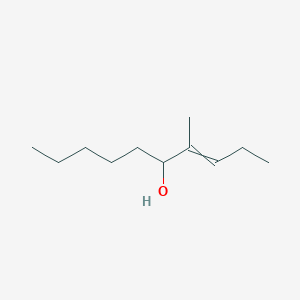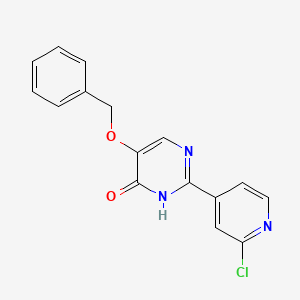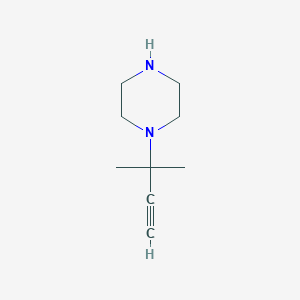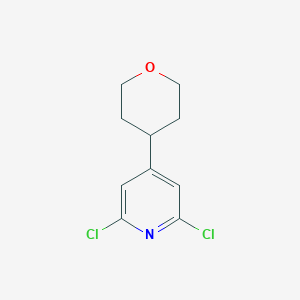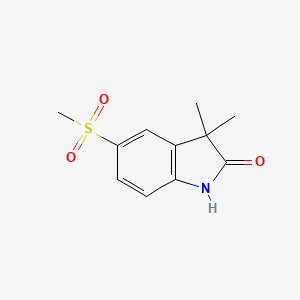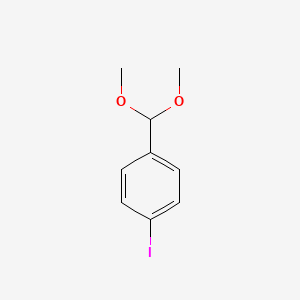
4-IODOBENZALDEHYDE DIMETHYL ACETAL
描述
4-IODOBENZALDEHYDE DIMETHYL ACETAL is an organic compound with the molecular formula C9H11IO2 It is a derivative of benzene, where the benzene ring is substituted with a dimethoxymethyl group and an iodine atom
准备方法
The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.
化学反应分析
4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
作用机制
The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
相似化合物的比较
4-IODOBENZALDEHYDE DIMETHYL ACETAL can be compared with other similar compounds, such as:
1-Dimethoxymethyl-4-bromo-benzene: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the different halogen atom.
1-Dimethoxymethyl-4-chloro-benzene: Contains a chlorine atom instead of iodine. It is less reactive compared to the iodine derivative.
1-Dimethoxymethyl-4-fluoro-benzene: Contains a fluorine atom, which significantly alters its chemical properties and reactivity.
属性
CAS 编号 |
99405-03-5 |
|---|---|
分子式 |
C9H11IO2 |
分子量 |
278.09 g/mol |
IUPAC 名称 |
1-(dimethoxymethyl)-4-iodobenzene |
InChI |
InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3 |
InChI 键 |
AFFDFWRTCGIWLL-UHFFFAOYSA-N |
规范 SMILES |
COC(C1=CC=C(C=C1)I)OC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B8792245.png)
